N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide
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Overview
Description
N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a hydroxyl group, a sulfonyl group, and a phenyl group, making it a subject of interest for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butanamide backbone: This involves the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.
Introduction of the sulfonyl group: This step involves the sulfonation of the intermediate compound using reagents like sulfonyl chloride under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Attachment of the phenyl group: The phenyl group is typically added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-methyl-2-(methylsulfonyl)-4-(4-phenoxyphenyl)butanamide
- N-hydroxy-2-methyl-2-(methylsulfonyl)-4-(2-oxo-4-phenyl-1(2H)-pyridinyl)butanamide
Uniqueness
N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
GDYIQUFNICPYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |
Origin of Product |
United States |
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